molecular formula C11H9N3O3 B1276984 6-Amino[1,3]dioxolo[4,5-g]quinoline-7-carboxamide CAS No. 55149-47-8

6-Amino[1,3]dioxolo[4,5-g]quinoline-7-carboxamide

Cat. No. B1276984
CAS RN: 55149-47-8
M. Wt: 231.21 g/mol
InChI Key: WJSOYUGCRXNGND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“6-Amino[1,3]dioxolo[4,5-g]quinoline-7-carboxamide” is a chemical compound with the molecular formula C11H9N3O3 . It has an average mass of 231.208 Da and a monoisotopic mass of 231.064392 Da .


Molecular Structure Analysis

The molecular structure of “6-Amino[1,3]dioxolo[4,5-g]quinoline-7-carboxamide” consists of a quinoline core, which is a heterocyclic aromatic compound. The quinoline core is fused with a dioxolo ring and has an amino group and a carboxamide group attached .

Scientific Research Applications

Antitumor Activity

Quinoline derivatives, including “6-Amino[1,3]dioxolo[4,5-g]quinoline-7-carboxamide”, have been studied for their potential antitumor activity . In one study, six quinoline derivatives were synthesized and evaluated for their cytotoxicity against three human cancer cell lines (HCT-116, Hela, and A549) and human normal liver L-02 cell lines . Some of these compounds showed good antitumor activity .

Antibacterial Activity

These compounds also have significant antibacterial activity . In the same study, the synthesized quinoline derivatives showed inhibitory effects on Staphylococcus aureus (ATCC 29213) and Escherichia coli (ATCC 8739). Their antibacterial activity was about 1–4 times that of the positive control amoxicillin and 1–2 times that of ciprofloxacin .

Anti-malaria

Quinoline derivatives have been found to have anti-malaria effects . While specific studies on “6-Amino[1,3]dioxolo[4,5-g]quinoline-7-carboxamide” are not mentioned, it is part of a class of compounds that have shown promise in this area .

Anti-inflammatory

Quinoline derivatives also have anti-inflammatory effects . Again, while specific studies on “6-Amino[1,3]dioxolo[4,5-g]quinoline-7-carboxamide” are not mentioned, it is part of a class of compounds that have shown promise in this area .

Anti-oxidation

Quinoline derivatives have been found to have anti-oxidation effects . While specific studies on “6-Amino[1,3]dioxolo[4,5-g]quinoline-7-carboxamide” are not mentioned, it is part of a class of compounds that have shown promise in this area .

Synthesis of Fused Quinoline or Bisquinoline Systems

“6-Amino[1,3]dioxolo[4,5-g]quinoline-7-carboxamide” has been used in the synthesis of fused quinoline or bisquinoline systems . This compound has been used as a key intermediate for synthesis of quinoline ethers through Williamson reaction .

properties

IUPAC Name

6-amino-[1,3]dioxolo[4,5-g]quinoline-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O3/c12-10-6(11(13)15)1-5-2-8-9(17-4-16-8)3-7(5)14-10/h1-3H,4H2,(H2,12,14)(H2,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJSOYUGCRXNGND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=CC3=CC(=C(N=C3C=C2O1)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To sodium methoxide (1.90 g., 0.03 mole) in methanol (50 ml.) is added 4,5-methylenedioxy-2-aminobenzaldehyde (5.0 g., 0.03 mole) and 2-cyanoacetamide (2.50 g., 0.03 mole). The mixture is heated to reflux for 15 minutes and then cooled in an ice bath. The bright yellow solid is filtered off and recrystallized from acetic acid to give 6.18 g. (89.3%) of the desired product. M.P. 308° C. (dec.). (m/e = 231)
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
89.3%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.